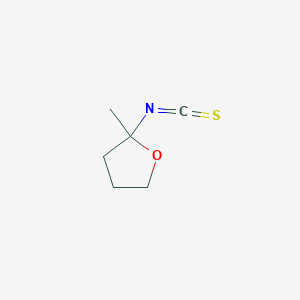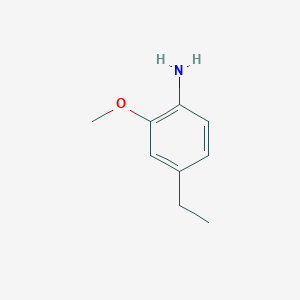
4-Ethyl-2-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-methoxyaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by an ethyl group and a methoxy group attached to the benzene ring, specifically at the 4 and 2 positions, respectively. It is used in various chemical syntheses and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-methoxyaniline can be synthesized through several methods, including:
Nitration and Reduction: One common method involves the nitration of 4-ethyl-2-methoxybenzene to form 4-ethyl-2-methoxynitrobenzene, followed by reduction to yield this compound.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds or direct amination processes using metal catalysts such as palladium or ruthenium complexes . These methods are preferred for their efficiency and scalability.
化学反应分析
Types of Reactions: 4-Ethyl-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Quinones and nitroso compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
4-Ethyl-2-methoxyaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-Ethyl-2-methoxyaniline involves its interaction with various molecular targets and pathways:
相似化合物的比较
4-Methoxyaniline: Similar in structure but lacks the ethyl group, leading to different chemical properties and reactivity.
4-Ethylaniline: Similar but lacks the methoxy group, affecting its solubility and interaction with other molecules.
2-Methoxyaniline: Similar but lacks the ethyl group, influencing its chemical behavior and applications.
Uniqueness: 4-Ethyl-2-methoxyaniline’s unique combination of ethyl and methoxy groups imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
4-ethyl-2-methoxyaniline |
InChI |
InChI=1S/C9H13NO/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6H,3,10H2,1-2H3 |
InChI 键 |
QOJCZWOJDIZTIK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


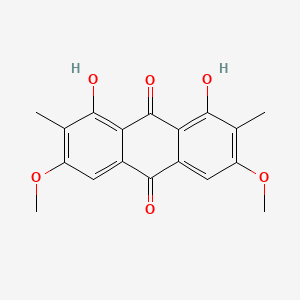
![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)

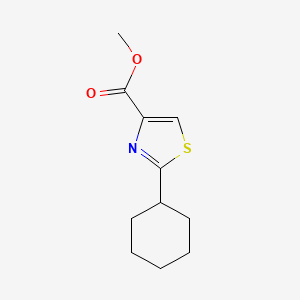
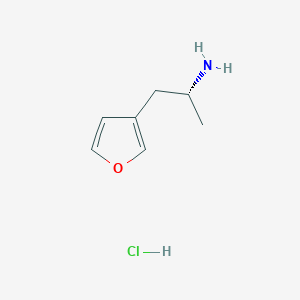
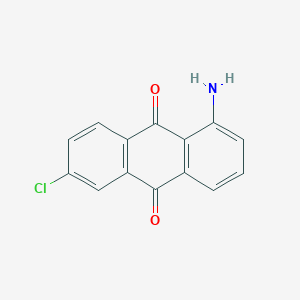
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)
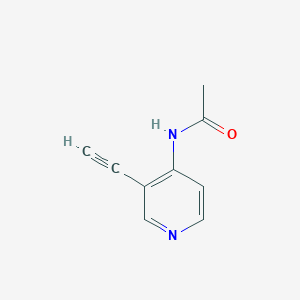

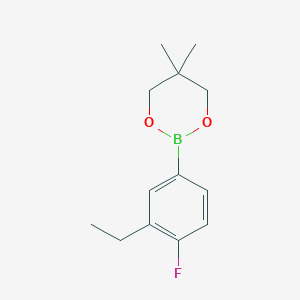
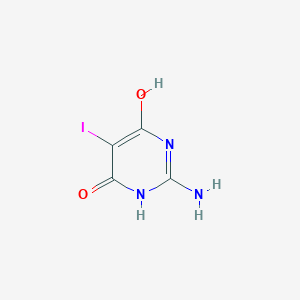
![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
![(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
